molecular formula C21H26N2O3 B6919116 N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6919116
M. Wt: 354.4 g/mol
InChI Key: ZWLMZAXCBZTJQS-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a cyclopentylacetamide moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(13-15-5-1-2-6-15)22-17-9-11-23(12-10-17)21(25)19-14-16-7-3-4-8-18(16)26-19/h3-4,7-8,14-15,17H,1-2,5-6,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLMZAXCBZTJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative. The final step involves the coupling of the benzofuran and piperidine intermediates with cyclopentylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce benzofuran-2-ylmethanol .

Scientific Research Applications

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and producing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-cyclopentylacetamide is unique due to its combination of a benzofuran ring, a piperidine ring, and a cyclopentylacetamide moiety. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for scientific research .

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